Alvelestat tosylate

Description

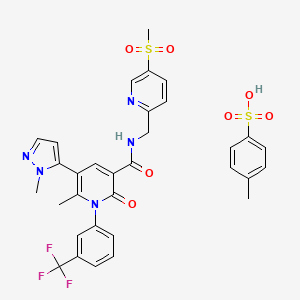

Structure

3D Structure of Parent

Properties

CAS No. |

1240425-05-1 |

|---|---|

Molecular Formula |

C32H30F3N5O7S2 |

Molecular Weight |

717.7 g/mol |

IUPAC Name |

4-methylbenzenesulfonic acid;6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonyl-2-pyridinyl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C25H22F3N5O4S.C7H8O3S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28;1-6-2-4-7(5-3-6)11(8,9)10/h4-12,14H,13H2,1-3H3,(H,30,34);2-5H,1H3,(H,8,9,10) |

InChI Key |

YLZZBCWZQPXIHL-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alvelestat tosylate |

Origin of Product |

United States |

Foundational & Exploratory

Alvelestat Tosylate: A Technical Guide to its Mechanism of Action on Neutrophil Elastase

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alvelestat (formerly AZD9668) is an orally bioavailable, potent, and highly selective, reversible inhibitor of human neutrophil elastase (hNE).[1][2][3] Neutrophil elastase is a serine protease implicated in the pathogenesis of numerous inflammatory lung diseases, including Alpha-1 Antitrypsin Deficiency (AATD), bronchiectasis, and Chronic Obstructive Pulmonary Disease (COPD).[2][4] By directly inhibiting the enzymatic activity of NE, Alvelestat prevents the degradation of lung matrix proteins and mitigates the pro-inflammatory cascade driven by unchecked NE activity. This document provides a detailed overview of the mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its function.

Core Mechanism of Action

Alvelestat functions through direct, high-affinity binding to neutrophil elastase. The interaction is characterized as rapidly reversible, which offers a favorable safety profile compared to earlier irreversible inhibitors.[1][5] This reversible nature minimizes the risk of prolonged, off-target effects.[2] The primary mechanism involves Alvelestat occupying the active site of the enzyme, thereby preventing the binding and subsequent cleavage of its natural substrates, most notably elastin in the lung parenchyma.

dot

Caption: Mechanism of Alvelestat action on Neutrophil Elastase.

Quantitative Data: Potency, Selectivity, and Efficacy

Alvelestat's interaction with neutrophil elastase has been quantified through various biochemical and cellular assays. The data highlights its high potency and selectivity.

Table 1: In Vitro Inhibition Constants

| Parameter | Value | Description | Source(s) |

| pIC₅₀ | 7.9 | The negative logarithm of the half-maximal inhibitory concentration. | [1][6] |

| IC₅₀ | ~12 nM | The concentration of inhibitor required to reduce enzyme activity by 50%. | [5] |

| Kᵢ | 9.4 nM | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | [6] |

| Kₑ | 9.5 nM | The equilibrium dissociation constant. | [6] |

Table 2: Protease Selectivity Profile

Alvelestat demonstrates high selectivity for neutrophil elastase over other related serine proteases.

| Protease | Selectivity Fold (vs. hNE) | Implication | Source(s) |

| Cathepsin G | >600-fold | Reduced potential for off-target effects on other neutrophil proteases. | [5] |

| Proteinase-3 | >1900-fold | High specificity for NE over other inflammatory proteases. | [5] |

| Chymotrypsin | >1900-fold | Minimal inhibition of digestive and other systemic proteases. | [5] |

| Pancreatic Elastase | >1900-fold | Low risk of interfering with digestive enzyme functions. | [5] |

| Trypsin | >1900-fold | High target specificity. | [5] |

Table 3: Clinical Biomarker Efficacy (ASTRAEUS Phase II Trial)

In a 12-week study of patients with AATD, Alvelestat led to a significant reduction in key biomarkers of NE activity and lung tissue degradation.

| Biomarker | Dose | Result vs. Placebo | Significance | Source(s) |

| Blood NE Activity | 240 mg (BID) | >90% suppression | Statistically Significant | [7] |

| Aα-Val³⁶⁰ | 240 mg (BID) | Statistically significant decrease | Indicates reduced NE activity on fibrinogen. | [4] |

| Desmosine | 240 mg (BID) | Statistically significant decrease | Indicates reduced breakdown of elastin. | [4] |

Downstream Signaling and Inflammatory Cascade

Neutrophil elastase does not merely degrade structural proteins; it also plays a crucial role in amplifying the inflammatory response. It can cleave and activate pro-inflammatory cytokines and degrade inhibitors of other proteases. By inhibiting NE, Alvelestat attenuates these downstream pro-inflammatory effects. In vitro studies have shown that Alvelestat treatment (20 μg/mL) of human bronchial epithelial (HBE) and A549 cells leads to decreased levels of key inflammatory cytokines.[6]

dot

Caption: Alvelestat's role in the inflammatory cascade.

Experimental Protocols

The following sections describe generalized methodologies for key experiments used to characterize Alvelestat.

Neutrophil Elastase Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit NE enzymatic activity.

Objective: To determine the IC₅₀ of a test compound against purified human neutrophil elastase.

Materials:

-

Human Neutrophil Elastase (hNE), purified

-

Fluorogenic NE Substrate (e.g., MeOSuc-AAPV-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0 with NaCl and a detergent like Tween-20)[8]

-

Test Compound (Alvelestat) and Control Inhibitor (e.g., Sivelestat)

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em ≈ 380-400nm / 460-505nm)[8][9]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the hNE enzyme in assay buffer.

-

Prepare a stock solution of the fluorogenic substrate.

-

Prepare serial dilutions of the test compound (Alvelestat) at concentrations 10-fold higher than the desired final concentrations.

-

-

Assay Setup:

-

Add 20 µL of diluted hNE enzyme to each well of a 96-well plate (excluding "Negative Control" wells).[10]

-

Add 5 µL of the serially diluted test compound to the "Test Inhibitor" wells.

-

Add 5 µL of a known inhibitor to "Control Inhibitor" wells.

-

Add 5 µL of diluent (assay buffer, potentially with DMSO) to "Positive Control" (enzyme only) and "Negative Control" (buffer only) wells.[10]

-

-

Pre-incubation:

-

Gently agitate the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]

-

-

Reaction Initiation:

-

Add 25 µL of the diluted fluorogenic substrate to all wells to start the reaction.[10]

-

-

Measurement:

-

Immediately place the plate in a fluorescence reader.

-

Measure the fluorescence intensity kinetically over 30 minutes at 37°C, or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (Negative Control) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the Positive Control (uninhibited enzyme).

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

dot

Caption: Workflow for a Neutrophil Elastase Inhibition Assay.

In Vivo Lung Inflammation Model (Acute Smoke Exposure)

This protocol assesses the anti-inflammatory effects of Alvelestat in an animal model.

Objective: To evaluate the effect of orally administered Alvelestat on cigarette smoke-induced neutrophil influx and cytokine production in the lungs.

Model: BALB/c mice.

Procedure:

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Dosing:

-

Smoke Exposure:

-

Expose animals to cigarette smoke (e.g., from multiple cigarettes) in a whole-body exposure chamber for a set duration (e.g., 1 hour) on consecutive days.

-

-

Bronchoalveolar Lavage (BAL):

-

At the end of the study period (e.g., 4 days), euthanize the animals.[2]

-

Perform a bronchoalveolar lavage by instilling and retrieving a fixed volume of saline into the lungs via a tracheal cannula.

-

-

Analysis:

-

Cell Counts: Centrifuge the BAL fluid to pellet the cells. Resuspend the cells and perform a total cell count. Prepare cytospin slides and stain (e.g., with Diff-Quik) to perform differential cell counts and quantify neutrophils.

-

Biomarker Analysis: Use the cell-free BAL fluid supernatant to measure levels of inflammatory cytokines, such as IL-1β, using an enzyme-linked immunosorbent assay (ELISA).[1]

-

-

Endpoint: A significant reduction in the number of neutrophils and levels of IL-1β in the BAL fluid of Alvelestat-treated animals compared to the vehicle group indicates in vivo efficacy.[1]

Conclusion

Alvelestat tosylate is a highly potent and selective reversible inhibitor of neutrophil elastase. Its mechanism of action is centered on the direct, high-affinity binding to the enzyme, which prevents the degradation of lung elastin and interrupts the NE-mediated inflammatory cascade. Preclinical and clinical data robustly support its ability to engage its target and reduce key biomarkers of disease activity. These characteristics position Alvelestat as a promising therapeutic agent for NE-driven respiratory diseases.

References

- 1. AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. researchgate.net [researchgate.net]

- 4. mereobiopharma.com [mereobiopharma.com]

- 5. [PDF] AZD9668: Pharmacological Characterization of a Novel Oral Inhibitor of Neutrophil Elastase | Semantic Scholar [semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mereobiopharma.com [mereobiopharma.com]

- 8. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]

- 10. bpsbioscience.com [bpsbioscience.com]

Alvelestat (AZD9668): A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvelestat, also known as AZD9668, is a potent and selective oral inhibitor of neutrophil elastase (NE).[1][2] Neutrophil elastase is a serine protease implicated in the pathogenesis of several inflammatory lung diseases, including Alpha-1 Antitrypsin Deficiency (AATD) and Chronic Obstructive Pulmonary Disease (COPD).[3] By inhibiting NE, Alvelestat has the potential to mitigate the tissue damage and inflammation associated with these conditions. This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological context of Alvelestat.

Chemical Properties

Alvelestat is a synthetic organic small molecule.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-((5-(methylsulfonyl)pyridin-2-yl)methyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide | [4] |

| Molecular Formula | C25H22F3N5O4S | [4] |

| Molecular Weight | 545.5 g/mol | [4] |

| CAS Number | 848141-11-7 | [4] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 207-209 °C | [2] |

| Boiling Point | 780.4 ± 60.0 °C (Predicted) | [2] |

| Solubility | Insoluble in water and ethanol. Soluble in DMSO (≥ 33 mg/mL). | [1][5] |

| pKa (Strongest Acidic) | 12.17 | [6] |

| pKa (Strongest Basic) | 2.0 | [6] |

| LogP | 2.82 | [6] |

Synthesis of Alvelestat (AZD9668)

The synthesis of Alvelestat is detailed in patent WO 2005/026123 A1, specifically in Example 94. The overall synthetic scheme involves the coupling of two key intermediates: 1-(3-(trifluoromethyl)phenyl)-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid and (5-(methylsulfonyl)pyridin-2-yl)methanamine .

Experimental Protocol: Synthesis of Alvelestat

Step 1: Synthesis of 1-(3-(Trifluoromethyl)phenyl)-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

-

A detailed, step-by-step experimental protocol for the synthesis of this intermediate is required and would be detailed in the full patent. This would include information on starting materials, reagents, reaction conditions (temperature, time, etc.), and purification methods.

Step 2: Synthesis of (5-(Methylsulfonyl)pyridin-2-yl)methanamine

-

Similarly, a detailed experimental protocol for the synthesis of this second key intermediate is necessary.

Step 3: Coupling and Final Product Formation

-

Amide Coupling: The carboxylic acid from Step 1 is activated, typically using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine or diisopropylethylamine in an appropriate aprotic solvent (e.g., dimethylformamide or dichloromethane).

-

Reaction with Amine: The amine from Step 2 is then added to the activated carboxylic acid, and the reaction mixture is stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is purified by column chromatography on silica gel to yield Alvelestat as a solid.

-

Final Product Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, mass spectrometry, and HPLC (High-Performance Liquid Chromatography).

Caption: Synthetic workflow for Alvelestat (AZD9668).

Mechanism of Action and Signaling Pathway

Alvelestat is a reversible inhibitor of neutrophil elastase.[7] In inflammatory lung diseases, neutrophils are recruited to the lungs and release NE, which can degrade components of the extracellular matrix, such as elastin. This leads to tissue damage and a perpetual inflammatory cycle.[4][8] Alvelestat binds to the active site of NE, preventing its enzymatic activity and thereby protecting the lung tissue from proteolytic damage.

Caption: Alvelestat's inhibition of the Neutrophil Elastase pathway.

Experimental Protocols: Neutrophil Elastase Inhibition Assay

The inhibitory activity of Alvelestat against neutrophil elastase can be determined using a fluorometric assay. This protocol is a general guideline and may require optimization.

Materials:

-

Human Neutrophil Elastase (hNE) enzyme

-

Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)

-

Alvelestat (or other test inhibitors)

-

96-well black microplate

-

Fluorescence plate reader

Experimental Workflow:

-

Reagent Preparation:

-

Prepare a stock solution of the NE substrate in DMSO.

-

Prepare a stock solution of Alvelestat in DMSO.

-

Prepare serial dilutions of Alvelestat in Assay Buffer to achieve a range of desired concentrations.

-

Prepare a solution of hNE in Assay Buffer.

-

-

Assay Procedure:

-

To each well of the 96-well plate, add:

-

Assay Buffer

-

Alvelestat solution (or vehicle control)

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the hNE solution to each well.

-

Immediately add the NE substrate solution to all wells.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Determine the rate of reaction (V) for each concentration of Alvelestat by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each Alvelestat concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Alvelestat concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Caption: Workflow for a Neutrophil Elastase inhibition assay.

Conclusion

Alvelestat (AZD9668) is a promising therapeutic candidate for the treatment of neutrophil-driven inflammatory lung diseases. Its well-defined chemical properties and mechanism of action make it a valuable tool for researchers in the field of drug discovery and development. The synthetic route, while requiring specialized intermediates, is achievable through established organic chemistry techniques. The provided experimental protocol for assessing its inhibitory activity offers a foundation for further investigation into its pharmacological profile.

References

- 1. WO2021053058A1 - Alvelestat for use in the treatment of graft rejection, bronchiolitis obliterans syndrome and graft versus host disease - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mereobiopharma.com [mereobiopharma.com]

- 4. data.epo.org [data.epo.org]

- 5. Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 7. iris.unisa.it [iris.unisa.it]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Preclinical Pharmacology of Alvelestat Tosylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alvelestat (formerly AZD9668) is an orally bioavailable, potent, selective, and reversible inhibitor of human neutrophil elastase (NE).[1][2] Developed as a therapeutic agent for neutrophil-driven inflammatory lung diseases, its preclinical profile demonstrates significant potential in mitigating the tissue damage associated with conditions like Alpha-1 Antitrypsin Deficiency (AATD), cystic fibrosis (CF), and chronic obstructive pulmonary disease (COPD).[1][3] This document provides a comprehensive overview of the preclinical pharmacology of Alvelestat, detailing its mechanism of action, in vitro and in vivo potency, pharmacokinetic and pharmacodynamic properties, and key experimental methodologies.

Mechanism of Action

Alvelestat exerts its therapeutic effect by directly inhibiting neutrophil elastase, a key serine protease implicated in the pathogenesis of several inflammatory lung diseases.[3] NE is released by activated neutrophils and, when unchecked, can lead to the degradation of critical lung matrix proteins, such as elastin, stimulating mucus production and perpetuating inflammation.[3]

In conditions like AATD, a genetic deficiency of the primary endogenous NE inhibitor, alpha-1 antitrypsin, leads to an imbalance where NE activity is unopposed, resulting in progressive lung destruction.[4][5] Alvelestat directly binds to and reversibly inhibits NE, restoring a healthier protease-antiprotease balance and protecting the lung parenchyma from proteolytic damage.[1][2][3]

Signaling and Pathophysiological Pathway

The following diagram illustrates the role of Neutrophil Elastase in lung pathology and the inhibitory action of Alvelestat.

Caption: Role of Neutrophil Elastase (NE) in lung pathology and inhibition by Alvelestat.

Quantitative Preclinical Data

In Vitro Potency and Selectivity

Alvelestat is a highly potent and selective inhibitor of human Neutrophil Elastase. Its reversible nature is a key feature, suggesting a potentially improved safety profile over irreversible inhibitors.[3]

| Parameter | Value | Species | Notes |

| IC₅₀ | 12 nM | Human | Cell-free assay.[6] |

| pIC₅₀ | 7.9 nM | Human | [7][8] |

| Kᵢ | 9.4 nM | Human | Cell-free assay.[6] |

| Kₑ | 9.5 nM | Human | [7][8] |

| Selectivity | >600-fold | Human | Over other serine proteases.[6] |

Table 1: In Vitro Inhibitory Activity of Alvelestat.

In Vivo Efficacy Models

Preclinical studies in various animal models have demonstrated the efficacy of Alvelestat in mitigating lung inflammation and injury.

| Animal Model | Dosing | Key Findings | Reference |

| Mouse (Smoke-Induced Inflammation) | 1-10 mg/kg, p.o. | Significantly reduced bronchoalveolar lavage (BAL) neutrophils and IL-1β. | [6][8] |

| Mouse/Rat (hNE-Induced Lung Injury) | ~10 mg/kg (mice), ~20 mg/kg (rats), p.o. | Prevented human NE-induced acute lung injury. | [6] |

| Guinea Pig (Chronic Smoke Model) | ~100 mg/kg, p.o. | Prevented airspace enlargement and small airway wall remodeling. | [6] |

Table 2: Summary of Alvelestat Efficacy in Preclinical In Vivo Models.

Preclinical Pharmacokinetics

Alvelestat exhibits favorable pharmacokinetic properties that support oral administration. It is rapidly absorbed, with the time to reach peak plasma concentration (Tmax) observed between 0.5 to 1.5 hours in healthy human subjects.[9] Systemic exposure increases in a dose-proportional manner, and multiple dosing does not lead to clinically significant accumulation.[9]

Preclinical Toxicology

Extensive toxicology studies have been conducted in multiple species to establish the safety profile of Alvelestat.

| Species | Duration | No-Observed-Adverse-Effect Level (NOAEL) |

| Rat | 1 month (gavage) | 370 mg/kg/day |

| Rat | 1 to 6 months (dietary) | 500 mg/kg/day |

| Dog | 12 months | Not specified |

| Mouse | 3 months | Not specified |

Table 3: Summary of Preclinical Toxicology Studies.[9]

Experimental Protocols and Methodologies

Neutrophil Elastase Inhibition Assay (Cell-Free)

This protocol outlines a typical method for determining the in vitro potency (IC₅₀, Kᵢ) of Alvelestat against purified human neutrophil elastase.

Caption: Workflow for a cell-free Neutrophil Elastase enzymatic inhibition assay.

Detailed Methodology:

-

Reagents: Purified human neutrophil elastase, a specific fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), assay buffer (e.g., Tris-HCl with NaCl and a detergent), Alvelestat tosylate, and a solvent like DMSO.

-

Procedure:

-

A dilution series of Alvelestat is prepared in the assay buffer.

-

In a microplate, the Alvelestat dilutions are mixed with a fixed concentration of human NE.

-

The plate is pre-incubated at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate.

-

The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a plate reader.

-

-

Data Analysis: The rate of reaction is calculated for each Alvelestat concentration. The percentage of inhibition relative to a vehicle control is plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Smoke-Induced Airway Inflammation Model (Mouse)

This protocol describes a common in vivo model to assess the anti-inflammatory effects of Alvelestat.

Detailed Methodology:

-

Animal Model: Female BALB/c mice are typically used.[8]

-

Induction of Inflammation: Mice are exposed to cigarette smoke for a defined period (e.g., several days) to induce neutrophilic airway inflammation.[8] A control group is exposed to room air.

-

Drug Administration: Alvelestat (e.g., 1-10 mg/kg) or a vehicle control is administered orally, often twice daily, throughout the smoke exposure period.[8]

-

Endpoint Analysis:

-

At the end of the study, mice are euthanized, and a bronchoalveolar lavage (BAL) is performed to collect airway fluid.

-

The total number of cells and the differential cell count (specifically neutrophils) in the BAL fluid are determined.

-

The concentration of inflammatory cytokines, such as IL-1β, in the BAL fluid is measured using methods like ELISA.

-

-

Data Analysis: The neutrophil counts and cytokine levels in the Alvelestat-treated group are compared to the smoke-exposed vehicle group to determine the extent of inflammation reduction.[6]

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a potent and selective neutrophil elastase inhibitor. It has demonstrated clear efficacy in reducing inflammation and tissue damage in relevant animal models of lung disease.[6] The favorable oral pharmacokinetic and toxicology profiles have justified its progression into clinical development for conditions characterized by excessive neutrophil elastase activity.[3][9] This body of preclinical work establishes a solid foundation for its investigation as a novel therapeutic for patients with inflammatory lung diseases.

References

- 1. Alvelestat | C25H22F3N5O4S | CID 46861623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. mereobiopharma.com [mereobiopharma.com]

- 5. mereobiopharma.com [mereobiopharma.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Alvelestat Tosylate: A Deep Dive into Target Engagement and Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvelestat (formerly known as AZD9668) is an orally bioavailable, selective, and reversible inhibitor of human neutrophil elastase (NE).[1][2] NE is a serine protease implicated in the pathogenesis of several inflammatory lung diseases, most notably Alpha-1 Antitrypsin Deficiency (AATD)-associated lung disease.[2][3] In AATD, a genetic disorder characterized by a deficiency of the primary endogenous inhibitor of NE, alpha-1 antitrypsin, the unchecked activity of NE leads to the progressive destruction of lung tissue.[3] Alvelestat is being developed as a therapeutic intervention to re-establish the protease-antiprotease balance in the lungs of these patients. This technical guide provides an in-depth overview of Alvelestat's target engagement and binding kinetics, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated pathways and workflows.

Mechanism of Action and Target Engagement

Alvelestat directly binds to and inhibits the enzymatic activity of neutrophil elastase.[1][2] This inhibition prevents the NE-mediated breakdown of extracellular matrix proteins, particularly elastin, a critical component of the lung's connective tissue.[3] The engagement of Alvelestat with its target, NE, has been demonstrated in both preclinical models and clinical trials through the measurement of downstream biomarkers of NE activity.

Signaling Pathway of Neutrophil Elastase-Mediated Lung Damage

The following diagram illustrates the pathological cascade initiated by unchecked neutrophil elastase activity and the point of intervention for Alvelestat.

Binding Kinetics

The binding of Alvelestat to neutrophil elastase has been characterized by its high affinity and specificity. The interaction is reversible, which may offer a favorable safety profile compared to irreversible inhibitors.[2]

Quantitative Binding Parameters

The following table summarizes the key quantitative parameters defining the binding of Alvelestat to human neutrophil elastase.

| Parameter | Value | Description |

| IC50 | 12 nM | The half-maximal inhibitory concentration, indicating the concentration of Alvelestat required to inhibit 50% of NE activity in vitro. |

| Ki | 9.4 nM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. |

| Kd | 9.5 nM | The dissociation constant, indicating the propensity of the Alvelestat-NE complex to dissociate. |

Data compiled from publicly available research.[2]

Clinical Biomarkers of Target Engagement

Clinical trials, such as the ASTRAEUS study, have utilized specific biomarkers to assess the in vivo target engagement and pharmacodynamic effects of Alvelestat.[3][4][5]

Key Biomarkers

-

Blood Neutrophil Elastase (NE) Activity: Direct measurement of NE activity in the blood provides a proximal marker of target engagement.

-

Aα-Val360: A specific fragment of fibrinogen that is generated by NE cleavage, serving as a direct indicator of in vivo NE activity.[6]

-

Desmosine and Isodesmosine (DES-IDS): These are cross-linking amino acids unique to mature elastin. Their presence in plasma and urine is a marker of elastin degradation and, consequently, lung tissue damage.[7][8]

Clinical Trial Data (ASTRAEUS Study)

The ASTRAEUS trial evaluated two doses of Alvelestat (120 mg and 240 mg twice daily) versus placebo. The high dose demonstrated a significant reduction in key biomarkers of NE activity and elastin degradation.

| Biomarker | Alvelestat (240 mg bid) % Change from Baseline | Placebo % Change from Baseline | p-value vs Placebo |

| Blood NE Activity | -93.3% | -18.1% | <0.001 |

| Aα-Val360 | -22.7% | +11.7% | 0.001 |

| Plasma Desmosine | -13.2% | +18.1% | 0.041 |

Data from the ASTRAEUS Phase 2 Trial.[4][5]

Experimental Protocols

This section outlines the general methodologies for the key experiments used to characterize Alvelestat's target engagement and binding kinetics.

Neutrophil Elastase Inhibition Assay (Fluorometric)

This in vitro assay is used to determine the inhibitory potency of compounds like Alvelestat.

Principle: The assay measures the cleavage of a fluorogenic peptide substrate by NE. In the presence of an inhibitor, the rate of cleavage is reduced, resulting in a lower fluorescent signal.

General Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of human neutrophil elastase in assay buffer.

-

Prepare a stock solution of a fluorogenic NE substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin) in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of Alvelestat tosylate in assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the NE solution to each well.

-

Add the Alvelestat dilutions or vehicle control to the respective wells and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

-

Plot the percentage of NE inhibition against the logarithm of the Alvelestat concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) between an inhibitor and its target protein.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip where a ligand (e.g., NE) is immobilized. The binding of an analyte (e.g., Alvelestat) to the ligand causes a change in the refractive index, which is proportional to the mass of the bound analyte.

General Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5).

-

Activate the chip surface using standard amine coupling chemistry.

-

Immobilize human neutrophil elastase onto the chip surface to a desired density.

-

Deactivate any remaining active esters.

-

-

Binding Analysis:

-

Prepare a series of concentrations of Alvelestat in a suitable running buffer.

-

Inject the Alvelestat solutions over the sensor chip surface at a constant flow rate and monitor the association phase.

-

Switch to running buffer alone and monitor the dissociation phase.

-

Regenerate the sensor chip surface between different Alvelestat concentrations if necessary.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Quantification of Desmosine and Isodesmosine by LC-MS/MS

This method is used to measure the levels of elastin degradation products in biological samples.[7][8]

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of small molecules like desmosine and isodesmosine.

General Protocol:

-

Sample Preparation:

-

Hydrolysis: Plasma, urine, or sputum samples are subjected to acid hydrolysis (e.g., with 6N HCl) to release desmosine and isodesmosine from peptide fragments.

-

Solid-Phase Extraction (SPE): The hydrolyzed samples are cleaned up and concentrated using a solid-phase extraction cartridge to remove interfering substances.

-

Internal Standard: A stable isotope-labeled internal standard (e.g., deuterated desmosine) is added to the samples to account for variations in sample processing and instrument response.

-

-

LC-MS/MS Analysis:

-

The prepared samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer.

-

The analytes are separated on a suitable LC column (e.g., a C18 column).

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for desmosine, isodesmosine, and the internal standard.

-

-

Data Analysis:

-

A calibration curve is generated using known concentrations of desmosine and isodesmosine standards.

-

The concentrations of desmosine and isodesmosine in the biological samples are determined by comparing their peak areas to those of the internal standard and the calibration curve.

-

Conclusion

This compound is a potent and selective reversible inhibitor of neutrophil elastase with well-characterized binding kinetics. Its ability to engage its target in vivo has been demonstrated in clinical trials through the significant reduction of key biomarkers of NE activity and elastin degradation. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of Alvelestat and other NE inhibitors for the treatment of AATD and other NE-driven diseases.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. researchgate.net [researchgate.net]

- 3. mereobiopharma.com [mereobiopharma.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Alvelestat for AATD meets primary endpoints in phase 2 trial - Medical Conferences [conferences.medicom-publishers.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Characterization and validation of an isotope-dilution LC-MS/MS method for quantification of total desmosine and isodesmosine in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isotope-dilution LC-MS/MS analysis of the elastin crosslinkers desmosine and isodesmosine in acute cerebral stroke patients - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Neutrophil Elastase in Lung Disease and the Therapeutic Potential of Alvelestat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil elastase (NE), a powerful serine protease released by neutrophils, plays a critical role in the pathogenesis of various chronic lung diseases. Its destructive enzymatic activity, when unchecked, leads to the degradation of vital extracellular matrix components, persistent inflammation, and progressive lung damage. This technical guide provides an in-depth exploration of the multifaceted role of neutrophil elastase in lung pathology and examines the mechanism and clinical data of Alvelestat (MPH-966), a promising oral inhibitor of neutrophil elastase. This document is intended to serve as a comprehensive resource, detailing the underlying signaling pathways, summarizing key clinical trial data, and providing an overview of relevant experimental protocols.

Introduction: The Double-Edged Sword of Neutrophil Elastase

Neutrophil elastase is a key component of the innate immune system, essential for host defense against bacterial and fungal pathogens.[1] However, in chronic inflammatory lung conditions such as Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and Alpha-1 Antitrypsin Deficiency (AATD), a protease/anti-protease imbalance leads to excessive NE activity.[1] This surplus of NE contributes to the breakdown of elastin, a critical protein for lung elasticity, resulting in emphysema.[2] Furthermore, NE perpetuates the inflammatory cycle by cleaving and activating pro-inflammatory cytokines and chemokines, damaging airway epithelium, and promoting mucus hypersecretion.

Pathophysiological Role of Neutrophil Elastase in Lung Disease

The detrimental effects of neutrophil elastase in the lungs are mediated through several complex signaling pathways. Two key pathways involve the transactivation of Toll-Like Receptor 4 (TLR4) and Epidermal Growth Factor Receptor (EGFR).

Neutrophil Elastase-Mediated Signaling Pathways

Neutrophil elastase can directly and indirectly activate cell surface receptors, leading to a cascade of downstream signaling events that promote inflammation and tissue remodeling.

-

TLR4 Signaling Pathway: Neutrophil elastase can cleave and activate TLR4, a key pattern recognition receptor. This activation triggers a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including cytokines and chemokines, which further recruit neutrophils to the site of inflammation, creating a vicious cycle.

-

EGFR Signaling Pathway: Neutrophil elastase can also indirectly activate the EGFR. It does so by cleaving and activating metalloproteases, such as meprin α, which in turn release EGFR ligands like Transforming Growth Factor-alpha (TGF-α).[3] Binding of these ligands to the EGFR initiates downstream signaling through the MAPK/ERK pathway, which can promote cell proliferation and mucus production. Interestingly, prolonged exposure to high concentrations of NE can lead to the degradation of EGFR, impairing epithelial repair mechanisms.[4]

References

- 1. scienceopen.com [scienceopen.com]

- 2. Mereo BioPharma announces Positive Top-Line Efficacy and Safety Data from “ASTRAEUS” Phase 2 Trial of Alvelestat in Alpha-1 Antitrypsin Deficiency-associated Emphysema - BioSpace [biospace.com]

- 3. Activation of the epidermal growth factor receptor (EGFR) by a novel metalloprotease pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of EGFR on lung epithelial cells by neutrophil elastase contributes to the aggravation of pneumococcal pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

Alvelestat Tosylate and Its Impact on Neutrophil Extracellular Traps (NETs) Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens. While essential for innate immunity, excessive or dysregulated NET formation (NETosis) is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including Acute Lung Injury/Acute Respiratory Distress Syndrome (ALI/ARDS). Neutrophil Elastase (NE), a serine protease stored in neutrophil azurophilic granules, is a critical mediator of NETosis. Alvelestat tosylate (formerly AZD9668) is an orally bioavailable, selective inhibitor of NE. This document provides a comprehensive technical overview of the mechanism by which Alvelestat inhibits NET formation, supported by preclinical data, experimental protocols, and the underlying signaling pathways.

This compound: Mechanism of Action

Alvelestat is a potent and selective competitive inhibitor of human neutrophil elastase[1]. Its primary mechanism is the direct binding to the active site of NE, preventing the enzyme from cleaving its substrates. This inhibition is crucial in pathological conditions characterized by an imbalance between proteases and anti-proteases.

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Reference |

|---|---|---|

| Target | Neutrophil Elastase (NE) | [1] |

| pIC₅₀ | 7.9 nM | [2] |

| Kᵢ | 9.4 nM | [2] |

| Kₑ | 9.5 nM | [2] |

| Administration | Oral |[2] |

The Role of Neutrophil Elastase in NET Formation

The formation of NETs is a complex process involving distinct signaling pathways and cellular events. NE plays a central and indispensable role in this process[3][4].

-

Activation and Translocation : Upon neutrophil activation by stimuli such as phorbol 12-myristate 13-acetate (PMA) or monosodium urate (MSU) crystals, NE is released from azurophilic granules into the cytoplasm[3].

-

Nuclear Ingress : NE then translocates into the nucleus.

-

Chromatin Decondensation : Inside the nucleus, NE facilitates the degradation of specific nuclear proteins and processes histones, which leads to chromatin decondensation—a hallmark and prerequisite for the expulsion of DNA to form NETs[3][5].

By targeting NE, Alvelestat intervenes at a critical step of NETosis, thereby preventing the entire downstream cascade of NET release.

Signaling Pathways and Alvelestat's Point of Intervention

NET formation is triggered by various stimuli that activate complex intracellular signaling cascades. A key pathway involves the generation of reactive oxygen species (ROS) and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-ERK axis[3]. This signaling leads to the downstream events of NE translocation and chromatin decondensation. Alvelestat does not inhibit the upstream signaling but blocks the action of the key effector enzyme, NE.

Caption: NETosis signaling pathway and Alvelestat's point of inhibition.

Preclinical Evidence of Efficacy

In Vitro Studies

Studies using isolated human neutrophils and cell lines have demonstrated Alvelestat's ability to both prevent NET formation and mitigate the harmful effects of existing NETs. Co-incubation of exogenous NETs with Alvelestat significantly decreased cytotoxicity and inflammatory responses in human bronchial (HBE) and alveolar (A549) epithelial cells[6].

Table 2: In Vitro Effects of Alvelestat on NET-Induced Inflammation

| Cell Line | Treatment | Outcome | Reference |

|---|---|---|---|

| A549 & HBE Cells | Exogenous NETs + Alvelestat (20 µg/mL) | Significantly decreased cell death | [6] |

| A549 & HBE Cells | Exogenous NETs + Alvelestat (20 µg/mL) | Substantially decreased levels of IL-1β, IL-6, and TNF-α | [2][6] |

| Human Neutrophils | MSU + PMA + Alvelestat | Effectively inhibited NET formation |[3] |

In Vivo Studies

In a murine model of acid-aspiration-induced ALI/ARDS, a condition where NETs are pathogenic, Alvelestat demonstrated significant protective effects[6][7].

Table 3: In Vivo Effects of Alvelestat in a Murine ALI/ARDS Model

| Parameter Measured | Effect of Alvelestat Treatment | Reference |

|---|---|---|

| NETs in Lung Tissue | Substantially reduced counts of citrullinated histone-NE complexes | [6] |

| NET-DNA in BALF | Significantly reduced concentration | [6] |

| Lung Histology | Improved lung architecture and reduced injury | [6] |

| Inflammatory Cytokines (BALF & Serum) | Reduced levels of IL-1β, IL-6, and TNF-α |[6] |

Experimental Protocols

Protocol: In Vitro NETosis Inhibition Assay

This protocol describes a method to quantify the inhibition of PMA-induced NETosis by Alvelestat using a fluorescence plate reader.

-

Neutrophil Isolation : Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Polymorphprep™).

-

Cell Seeding : Seed the isolated neutrophils in a 96-well plate at a density of 2 x 10⁵ cells/well in a suitable buffer (e.g., RPMI without phenol red).

-

Inhibitor Treatment : Add this compound at desired concentrations (e.g., 1-100 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

NET Quantification Reagent : Add a cell-impermeable DNA dye, such as Sytox Green (final concentration ~1 µM), to all wells. This dye will only fluoresce upon binding to extracellular DNA from NETs.

-

Stimulation : Induce NETosis by adding a stimulant, such as PMA (final concentration 20-100 nM). Include an unstimulated control.

-

Incubation : Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

-

Measurement : Quantify NET formation by measuring fluorescence on a plate reader (Excitation/Emission ~504/523 nm for Sytox Green)[8].

-

Data Analysis : Compare the fluorescence intensity of Alvelestat-treated wells to the PMA-only control to determine the percentage of inhibition.

Caption: Workflow for in vitro NETosis inhibition assay.

Protocol: In Vivo Murine Model of Acid-Induced Lung Injury

This protocol outlines the assessment of Alvelestat in an in vivo model of ALI/ARDS[6][7].

-

Animal Model : Use C57BL/6 mice (6-8 weeks old).

-

Induction of Injury : Anesthetize the mice and intratracheally instill a solution of hydrochloric acid (HCl, e.g., 0.1 M) to induce lung injury. A sham group receives saline.

-

Therapeutic Intervention : Administer Alvelestat or a vehicle control to the mice through a suitable route (e.g., oral gavage) at a predetermined time point relative to the injury induction. A positive control group may receive DNase I.

-

Sample Collection : At a specified time post-injury (e.g., 6 hours), euthanize the mice.

-

BALF Collection : Perform bronchoalveolar lavage (BAL) with PBS to collect BAL fluid (BALF).

-

Tissue Collection : Perfuse the lungs and harvest them for histological analysis and immunofluorescence.

-

NET Quantification :

-

BALF : Centrifuge the BALF and measure the concentration of cell-free DNA (NET-DNA) in the supernatant using a fluorescent DNA quantification kit.

-

Lung Tissue : Prepare frozen sections of the lung tissue. Perform immunofluorescence staining for NET markers, such as citrullinated histone H3 (Cit-H3) and NE.

-

-

Analysis : Quantify NETs by measuring fluorescence intensity or counting positive cells in tissue sections. Analyze cytokine levels in BALF and serum via ELISA. Evaluate lung injury scores from H&E stained tissue sections.

Caption: Workflow for in vivo murine ALI/ARDS model.

Clinical Data and Future Directions

Alvelestat has been evaluated in Phase 2 clinical trials for Alpha-1 Antitrypsin Deficiency (AATD), a genetic disorder leading to emphysema due to a lack of anti-protease protection[9][10]. While not directly studying NETs, these trials provide strong evidence of target engagement in humans.

Table 4: Key Findings from Phase 2 AATD Clinical Trials (ASTRAEUS & ATALANTa)

| Dose | Endpoint | Result | Reference |

|---|---|---|---|

| 240 mg BID | Blood Neutrophil Elastase (NE) | >90% suppression | [9] |

| 240 mg BID | Aα-Val³⁶⁰ (NE activity biomarker) | Significant reduction vs. placebo | [9][10] |

| 240 mg BID | Desmosine (elastin degradation biomarker) | Significant reduction vs. placebo | [9][10] |

| 120 mg BID | Blood Neutrophil Elastase (NE) | Significant suppression (less than 240 mg) |[9] |

These results confirm that Alvelestat effectively suppresses NE and its downstream activity in a clinical setting. Given the critical role of NE in NETosis, these findings strongly support the potential of Alvelestat as a therapeutic agent in NET-driven diseases. Future clinical investigations could directly assess NET biomarkers in patient populations treated with Alvelestat to bridge the gap between the preclinical mechanism and clinical outcomes.

Conclusion

This compound is a potent, orally available inhibitor of neutrophil elastase that effectively suppresses the formation of Neutrophil Extracellular Traps. By blocking the enzymatic activity of NE, Alvelestat prevents the critical step of chromatin decondensation required for NET release. This mechanism is supported by robust preclinical data in both in vitro and in vivo models of inflammation and lung injury. Clinical data further confirms Alvelestat's ability to inhibit NE activity in humans. This positions Alvelestat as a promising therapeutic candidate for a range of diseases where excessive NET formation is a key pathological driver.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Neutrophil Extracellular Trap Formation Model Induced by Monosodium Urate and Phorbol Myristate Acetate: Involvement in MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neutrophil extracellular traps contribute to the pathogenesis of acid-aspiration-induced ALI/ARDS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neutrophil extracellular traps contribute to the pathogenesis of acid-aspiration-induced ALI/ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mereobiopharma.com [mereobiopharma.com]

Methodological & Application

Application Notes and Protocols: Oral Administration of Alvelestat Tosylate in Mouse Models of Lung Injury

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvelestat (formerly AZD9668) is an orally bioavailable and selective inhibitor of neutrophil elastase (NE), a key serine protease implicated in the pathogenesis of various inflammatory lung diseases.[1][2] Neutrophil elastase, released by activated neutrophils during an inflammatory response, can degrade components of the extracellular matrix, disrupt the lung permeability barrier, and promote the release of pro-inflammatory cytokines, contributing significantly to acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[3][4] Preclinical studies in mouse models are crucial for evaluating the therapeutic potential of NE inhibitors like Alvelestat. These application notes provide detailed protocols and compiled data for the oral administration of Alvelestat tosylate in established mouse models of lung injury.

Mechanism of Action

Alvelestat is a reversible and highly selective inhibitor of neutrophil elastase.[1] In the context of lung injury, neutrophils are recruited to the lungs and release NE, which exacerbates inflammation and tissue damage.[4] By inhibiting NE, Alvelestat is expected to mitigate these pathological processes. The downstream effects of NE inhibition include reduced degradation of the extracellular matrix, decreased pro-inflammatory cytokine production (such as IL-1β), and a subsequent reduction in neutrophil infiltration into the lungs.[1]

Data Presentation

The following tables summarize the quantitative data from preclinical studies involving the oral administration of Alvelestat in a mouse model of lung injury.

Table 1: Efficacy of Oral Alvelestat in a Cigarette Smoke-Induced Lung Inflammation Model

| Animal Model | Treatment Group | Dosage | Frequency | Duration | Key Findings | Reference |

| Female BALB/cJBomTac mice | Alvelestat | 1-10 mg/kg | Twice daily | 4 days | Reduction in bronchoalveolar lavage (BAL) neutrophils and interleukin-1β (IL-1β). | [1] |

Note: At present, detailed studies on the oral administration of Alvelestat in lipopolysaccharide (LPS) or bleomycin-induced lung injury models in mice are limited in the public domain. The protocols provided below for these models are established methods for inducing lung injury, within which the efficacy of orally administered Alvelestat could be assessed.

Experimental Protocols

Protocol 1: Cigarette Smoke-Induced Lung Inflammation Model

This protocol is based on methodologies reported for testing the efficacy of oral Alvelestat.[1]

1. Animal Model:

-

Species: Mouse

-

Strain: BALB/c (female)

-

Age: 8-10 weeks

2. Materials:

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% w/v methylcellulose in water)

-

Gavage needles (20-22 gauge, with a ball tip)

-

Syringes

-

Cigarette smoke generation system

-

Standard laboratory animal housing and care facilities

3. This compound Preparation and Administration:

-

Prepare a suspension of this compound in the chosen vehicle to achieve the desired concentration for a dosing volume of approximately 10 mL/kg.

-

Administer Alvelestat (1-10 mg/kg) or vehicle control via oral gavage twice daily for 4 days.

4. Cigarette Smoke Exposure:

-

Expose mice to cigarette smoke (e.g., from 3R4F research cigarettes) for a specified duration each day (e.g., 1-2 hours) for the 4-day treatment period.

-

Control animals should be exposed to room air under identical conditions.

5. Assessment of Lung Injury (at the end of the 4-day period):

-

Bronchoalveolar Lavage (BAL):

-

Euthanize mice and perform BAL by instilling and retrieving a fixed volume of sterile saline or PBS into the lungs.

-

Determine total and differential cell counts (neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF) using a hemocytometer and cytospin preparations.

-

-

Cytokine Analysis:

-

Centrifuge the BALF and store the supernatant at -80°C.

-

Measure the concentration of IL-1β and other relevant cytokines (e.g., TNF-α, IL-6) in the BALF supernatant using ELISA or a multiplex cytokine assay.

-

-

Histopathology:

-

Perfuse the lungs and fix them in 10% neutral buffered formalin.

-

Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and lung injury.

-

Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model (Suggested Protocol for Alvelestat Testing)

1. Animal Model:

-

Species: Mouse

-

Strain: C57BL/6 (male or female)

-

Age: 8-12 weeks

2. Materials:

-

This compound and vehicle

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Intratracheal or intranasal administration device

3. This compound Administration:

-

Administer Alvelestat or vehicle control via oral gavage at a predetermined time point before or after LPS challenge (e.g., 1 hour before).

4. Induction of Lung Injury:

-

Anesthetize mice and instill LPS (e.g., 1-5 mg/kg) intratracheally or intranasally in a small volume of sterile saline.

-

Control animals receive sterile saline.

5. Assessment of Lung Injury (e.g., 24-48 hours post-LPS):

-

Perform BAL and analyze for total and differential cell counts, particularly neutrophils.

-

Measure protein concentration in BALF as an indicator of alveolar-capillary barrier permeability.

-

Quantify pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in BALF.

-

Assess lung edema by calculating the lung wet-to-dry weight ratio.

-

Conduct histopathological analysis of lung tissue for inflammation, edema, and cellular infiltration.

Protocol 3: Bleomycin-Induced Pulmonary Fibrosis Model (Suggested Protocol for Alvelestat Testing)

1. Animal Model:

-

Species: Mouse

-

Strain: C57BL/6 (male)

-

Age: 8-12 weeks

2. Materials:

-

This compound and vehicle

-

Bleomycin sulfate

-

Sterile saline

3. This compound Administration:

-

Begin daily oral administration of Alvelestat or vehicle control at a specified time relative to bleomycin instillation (e.g., starting on day 0 or in a therapeutic regimen starting on day 7).

4. Induction of Pulmonary Fibrosis:

-

Anesthetize mice and instill a single dose of bleomycin (e.g., 1-3 U/kg) intratracheally.

-

Control animals receive sterile saline.

5. Assessment of Pulmonary Fibrosis (e.g., 14-21 days post-bleomycin):

-

Histopathology:

-

Stain lung sections with Masson's trichrome to visualize collagen deposition.

-

Score the extent of fibrosis using the Ashcroft scoring system.

-

-

Collagen Quantification:

-

Measure the collagen content in lung homogenates using a Sircol collagen assay.

-

-

Gene Expression Analysis:

-

Analyze the mRNA expression of fibrotic markers (e.g., Col1a1, Acta2) in lung tissue by qRT-PCR.

-

-

BALF Analysis:

-

Analyze BALF for inflammatory cell infiltration and cytokine levels.

-

Visualizations

Caption: Experimental workflow for the cigarette smoke-induced lung inflammation model.

Caption: Signaling pathway of neutrophil elastase (NE) in lung injury and the inhibitory action of Alvelestat.

References

Alvelestat Tosylate for In Vivo Studies in Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alvelestat tosylate, also known as AZD9668, is a potent and selective oral inhibitor of neutrophil elastase (NE).[1][2] Neutrophil elastase is a serine protease implicated in the pathogenesis of various inflammatory lung diseases, including acute lung injury (ALI) and chronic obstructive pulmonary disease (COPD).[3][4] In rat models of lung injury, Alvelestat has been shown to effectively reduce inflammation and lung damage. This document provides detailed application notes and protocols for the in vivo use of this compound in rats, focusing on a neutrophil elastase-induced lung injury model.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Rat Acute Lung Injury Model

| Parameter | Control Group (Vehicle) | This compound (20 mg/kg) | Reference |

| Bronchoalveolar Lavage (BAL) Fluid | [1] | ||

| Total Cell Count (x10^5 cells/mL) | High | Significantly Reduced | |

| Neutrophil Count (x10^4 cells/mL) | High | Significantly Reduced | |

| Protein Concentration (mg/mL) | Elevated | Significantly Reduced | |

| Lung Tissue | |||

| Myeloperoxidase (MPO) Activity (U/g tissue) | High | Significantly Reduced | [3] |

| Histological Lung Injury Score | Severe | Markedly Attenuated | |

| Pro-inflammatory Cytokines | |||

| TNF-α (pg/mL) in BAL Fluid | Elevated | Significantly Reduced | |

| IL-1β (pg/mL) in BAL Fluid | Elevated | Significantly Reduced | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Rats

This protocol describes the preparation of a clear solution of this compound suitable for oral gavage in rats.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the dosing vehicle, a 25 mg/mL stock in DMSO can be prepared.

-

To prepare 1 mL of the final dosing solution, sequentially add and mix the following components:

-

100 µL of the 25 mg/mL this compound stock solution in DMSO.

-

400 µL of PEG300. Mix thoroughly until a clear solution is obtained.

-

50 µL of Tween-80. Mix thoroughly.

-

450 µL of sterile saline. Mix thoroughly.

-

-

The final concentration of the dosing solution will be 2.5 mg/mL. The vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

-

It is recommended to prepare the working solution fresh on the day of the experiment.[1] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

Protocol 2: Human Neutrophil Elastase-Induced Acute Lung Injury in Rats and Treatment with this compound

This protocol details the induction of acute lung injury in Sprague-Dawley rats using human neutrophil elastase (hNE) and subsequent treatment with this compound.

Animal Model:

-

Species: Rat

-

Strain: Sprague-Dawley

-

Sex: Male

-

Weight: 200-250 g

Materials:

-

This compound dosing solution (prepared as in Protocol 1)

-

Human neutrophil elastase (hNE)

-

Sterile phosphate-buffered saline (PBS)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Oral gavage needles (stainless steel, 18-20 gauge)

-

Intratracheal instillation device (e.g., Microsprayer)

Procedure:

-

Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.

-

This compound Administration (Prophylactic model):

-

Administer this compound orally via gavage at a dose of 20 mg/kg body weight. The dosing volume can be calculated based on the concentration prepared in Protocol 1 (e.g., 8 mL/kg for a 2.5 mg/mL solution).

-

The control group should receive the vehicle solution orally at the same volume.

-

Administer the treatment one hour prior to the induction of lung injury.

-

-

Induction of Acute Lung Injury:

-

Anesthetize the rats.

-

Position the rat in a supine position.

-

Expose the trachea through a small incision.

-

Intratracheally instill human neutrophil elastase (e.g., 200 units in 50 µL of sterile PBS) to induce lung injury.

-

-

Post-Injury Monitoring and Sample Collection:

-

Monitor the animals for signs of respiratory distress.

-

At a predetermined time point (e.g., 4-24 hours post-hNE instillation), euthanize the animals.

-

Collect bronchoalveolar lavage (BAL) fluid for cell counts, protein analysis, and cytokine measurements.

-

Collect lung tissue for histology and myeloperoxidase (MPO) activity assays.

-

Mandatory Visualizations

Signaling Pathway of Neutrophil Elastase in Acute Lung Injury

Caption: Neutrophil Elastase Signaling in Acute Lung Injury.

Experimental Workflow for In Vivo Rat Study

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Neutrophil Elastase inhibitor, ICI 200,355, on Interleukin-1 Induced acute lung injury in rats. [e-jyms.org]

- 4. mereobiopharma.com [mereobiopharma.com]

Application Notes and Protocols for Alvelestat Tosylate in Long-Term Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvelestat (formerly AZD9668) is an orally bioavailable, selective, and reversible inhibitor of human neutrophil elastase (NE).[1] Neutrophil elastase is a serine protease implicated in the pathophysiology of several chronic inflammatory lung diseases, including Chronic Obstructive Pulmonary Disease (COPD) and Alpha-1 Antitrypsin Deficiency (AATD), through its role in inflammation, mucus overproduction, and lung tissue damage.[2][3] These application notes provide a comprehensive overview and detailed protocols for the use of Alvelestat tosylate in long-term animal studies to evaluate its chronic toxicity, pharmacokinetics, and efficacy in relevant disease models.

Mechanism of Action

This compound selectively binds to and inhibits the activity of neutrophil elastase, thereby preventing the downstream inflammatory and destructive processes mediated by this enzyme. This includes the degradation of extracellular matrix proteins like elastin, a key component of lung tissue.[2] By inhibiting NE, Alvelestat aims to reduce lung inflammation and mitigate structural and functional changes associated with chronic respiratory diseases.[2]

Signaling Pathway of Neutrophil Elastase in Lung Disease

The following diagram illustrates the central role of neutrophil elastase in the inflammatory cascade of chronic lung diseases and the point of intervention for Alvelestat.

References

Application of Alvelestat Tosylate in 3D Lung Organoid Cultures: A Detailed Guide for Researchers

For Immediate Release

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of Alvelestat tosylate, a potent and selective inhibitor of neutrophil elastase (NE), in three-dimensional (3D) human lung organoid cultures. These advanced in vitro models offer a physiologically relevant platform to investigate the therapeutic potential of this compound in mitigating inflammatory lung diseases.

Introduction

Human lung organoids, derived from pluripotent stem cells (PSCs) or adult stem cells, recapitulate key structural and functional aspects of the native lung tissue, including the presence of various epithelial cell types such as alveolar type II (AT2) cells.[1] These 3D structures provide a valuable tool for disease modeling, particularly for studying the pathogenesis of inflammatory lung conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), where neutrophil elastase plays a critical role.[2]

This compound (formerly known as AZD9668) is an orally bioavailable inhibitor of neutrophil elastase.[3][4] By targeting NE, Alvelestat has the potential to reduce inflammation, tissue damage, and other pathological consequences of excessive NE activity in the lungs.[2][3] This document outlines protocols for establishing 3D lung organoid cultures, inducing an inflammatory response to model lung injury, and assessing the therapeutic efficacy of this compound.

Mechanism of Action of this compound

Neutrophil elastase is a serine protease released by activated neutrophils during an inflammatory response. In the lungs, excessive NE activity can lead to the degradation of extracellular matrix components, such as elastin, and the amplification of the inflammatory cascade. This compound acts as a competitive and reversible inhibitor of NE, thereby preventing its destructive enzymatic activity.[3] This mechanism helps to protect the lung parenchyma from damage and reduce the overall inflammatory response.

dot

Caption: Mechanism of this compound in inhibiting neutrophil elastase-mediated lung injury.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in 3D lung organoid models of inflammation.

Protocol 1: Generation and Culture of Human 3D Lung Organoids

This protocol is adapted from established methods for generating lung organoids from primary human lung tissue.[5][6][7]

Materials:

-

Human lung tissue

-

Basal medium (e.g., IMDM or F-12)

-

Collagenase type I

-

Fetal Bovine Serum (FBS)

-

Basement membrane matrix (e.g., Matrigel)

-

Human Lung Organoid Expansion Medium

-

24-well suspension culture plates

Procedure:

-

Mince fresh human lung tissue into 1 mm pieces and wash with cold basal medium.

-

Digest the tissue with collagenase (2 mg/mL) at 37°C for 30-40 minutes with shaking.

-

Mechanically shear the digested tissue by pipetting and filter through a 100-micron strainer.

-

Terminate digestion by adding FBS to a final concentration of 2%.

-

Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C and resuspend the pellet in cold basement membrane matrix.

-

Dispense 40 µL droplets of the cell suspension into a pre-warmed 24-well plate.

-

Allow the matrix to solidify at 37°C for 15-20 minutes.

-

Overlay each droplet with 500 µL of Human Lung Organoid Expansion Medium.

-

Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

-

Passage the organoids by mechanical shearing every 7-10 days.

dot

Caption: Workflow for the generation and culture of 3D human lung organoids.

Protocol 2: Induction of Inflammatory Response in Lung Organoids

This protocol describes the use of Lipopolysaccharide (LPS) to induce an inflammatory response in mature lung organoids, mimicking bacterial-induced lung injury.[8][9]

Materials:

-

Mature 3D lung organoids (from Protocol 1)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

Culture medium

Procedure:

-

Culture mature lung organoids for at least 14 days post-passaging.

-

Prepare a working solution of LPS in sterile PBS.

-

Treat the organoids with LPS at a final concentration of 1-10 µg/mL in the culture medium.

-

Incubate the LPS-treated organoids for 24-48 hours at 37°C and 5% CO2.

-

Include a vehicle control group (organoids treated with PBS alone).

-

Collect organoids and culture supernatants for downstream analysis (e.g., cytokine measurement, gene expression analysis).

Protocol 3: Treatment of Inflamed Lung Organoids with this compound

This protocol outlines the procedure for treating LPS-stimulated lung organoids with this compound to assess its anti-inflammatory effects.

Materials:

-

LPS-treated lung organoids (from Protocol 2)

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Culture medium

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 10 nM to 1000 nM.[10]

-

Co-treat the lung organoids with LPS (as in Protocol 2) and different concentrations of this compound. Alternatively, this compound can be added prophylactically before LPS stimulation or therapeutically after the inflammatory insult has been initiated.

-

Include the following control groups:

-

Untreated organoids (negative control)

-

Organoids treated with LPS only (positive control)

-

Organoids treated with LPS and vehicle (DMSO)

-

-

Incubate for 24-48 hours at 37°C and 5% CO2.

-

Collect organoids and supernatants for analysis of inflammatory markers.

dot

Caption: Experimental design for evaluating this compound in an inflammatory lung organoid model.

Data Presentation

The following tables provide a template for summarizing quantitative data from experiments investigating the effects of this compound on inflamed lung organoids.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion

| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |

| Untreated Control | Baseline | Baseline | Baseline |

| LPS (10 µg/mL) | Mean ± SD | Mean ± SD | Mean ± SD |

| LPS + Alvelestat (10 nM) | Mean ± SD | Mean ± SD | Mean ± SD |

| LPS + Alvelestat (100 nM) | Mean ± SD | Mean ± SD | Mean ± SD |

| LPS + Alvelestat (1000 nM) | Mean ± SD | Mean ± SD | Mean ± SD |

Table 2: Effect of this compound on Gene Expression of Inflammatory Markers

| Treatment Group | IL6 (Fold Change) | TNFA (Fold Change) | CXCL8 (Fold Change) |

| Untreated Control | 1.0 | 1.0 | 1.0 |

| LPS (10 µg/mL) | Mean ± SD | Mean ± SD | Mean ± SD |

| LPS + Alvelestat (10 nM) | Mean ± SD | Mean ± SD | Mean ± SD |

| LPS + Alvelestat (100 nM) | Mean ± SD | Mean ± SD | Mean ± SD |

| LPS + Alvelestat (1000 nM) | Mean ± SD | Mean ± SD | Mean ± SD |

Conclusion

The use of 3D lung organoids provides a robust and physiologically relevant platform for evaluating the therapeutic potential of compounds like this compound. The protocols and guidelines presented here offer a comprehensive framework for researchers to investigate the efficacy of neutrophil elastase inhibition in a human-relevant model of inflammatory lung disease, paving the way for further pre-clinical development.

References

- 1. Frontiers | Organoid technology and applications in lung diseases: Models, mechanism research and therapy opportunities [frontiersin.org]

- 2. Potential role of inhibitors of neutrophil elastase in treating diseases of the airway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mereobiopharma.com [mereobiopharma.com]

- 4. researchgate.net [researchgate.net]

- 5. atsjournals.org [atsjournals.org]

- 6. atsjournals.org [atsjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. data.epo.org [data.epo.org]

Guide to using Alvelestat tosylate in cystic fibrosis research models

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alvelestat tosylate, an orally bioavailable and selective inhibitor of neutrophil elastase (NE), presents a promising therapeutic avenue for cystic fibrosis (CF) research. In CF, an inherited disorder characterized by defective CFTR protein, the lungs are susceptible to chronic bacterial infections and persistent inflammation. Neutrophils, a key component of the inflammatory response, release neutrophil elastase, a potent serine protease. While crucial for pathogen clearance, excessive NE activity in the CF airways contributes significantly to lung damage by degrading structural proteins, perpetuating inflammation, and impairing mucociliary clearance. This compound directly counteracts this pathological activity, offering a targeted approach to mitigate neutrophil-driven lung injury in CF.

These application notes provide a comprehensive guide for utilizing this compound in various preclinical CF research models. The following sections detail the mechanism of action, provide quantitative data on its efficacy, and offer step-by-step experimental protocols for in vitro and in vivo studies.

Mechanism of Action

This compound is a reversible, high-affinity inhibitor of neutrophil elastase.[1][2] Its primary mechanism involves binding to the active site of NE, thereby preventing the enzyme from cleaving its substrates. In the context of cystic fibrosis, this inhibition is expected to:

-

Reduce Inflammation: By blocking NE, Alvelestat can decrease the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1] A similar neutrophil elastase inhibitor, sivelestat, has been shown to reduce IL-8 and MCP-1 production in lung epithelial cells.[3]

-

Preserve Lung Tissue: Inhibition of NE prevents the degradation of essential extracellular matrix proteins like elastin, protecting the structural integrity of the airways.

-

Improve Mucociliary Clearance: By reducing mucus hypersecretion and inflammation-induced damage to ciliated cells, Alvelestat may help restore effective mucociliary transport.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity and its effects on inflammatory markers.

Table 1: In Vitro Inhibition of Neutrophil Elastase by this compound